molecular formula C9H10N2O2 B592554 6-Methoxy-2-methyl-benzoimidazol-1-ol CAS No. 10066-11-2

6-Methoxy-2-methyl-benzoimidazol-1-ol

Cat. No.: B592554
CAS No.: 10066-11-2
M. Wt: 178.191
InChI Key: SHMRWCVOOQNRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methyl-benzoimidazol-1-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an imidazole ring, with a methoxy group at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method is the reaction of ortho-phenylenediamine with 6-methoxy-2-methylbenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent selection, temperature control, and purification techniques are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methyl-benzoimidazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

Scientific Research Applications

6-Methoxy-2-methyl-benzoimidazol-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-benzoimidazol-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-Methylbenzimidazole: Lacks the methoxy group, which may affect its biological activity and solubility.

    6-Methoxybenzimidazole: Lacks the methyl group, which may influence its interaction with molecular targets.

    2,6-Dimethylbenzimidazole: Contains an additional methyl group, which may enhance its hydrophobic interactions.

Uniqueness: 6-Methoxy-2-methyl-benzoimidazol-1-ol is unique due to the presence of both methoxy and methyl groups, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved pharmacokinetic properties and target selectivity .

Properties

IUPAC Name

1-hydroxy-6-methoxy-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-10-8-4-3-7(13-2)5-9(8)11(6)12/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMRWCVOOQNRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251707
Record name 1-Hydroxy-6-methoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10066-11-2
Record name 1-Hydroxy-6-methoxy-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10066-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-6-methoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.